molecular formula C12H10N2O5 B14950933 Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate

Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate

Cat. No.: B14950933
M. Wt: 262.22 g/mol
InChI Key: UKBSTFRRKWGHPS-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate (CAS 2286-33-1) is a β-keto ester derivative featuring a cyano group at the α-position and a 4-nitrophenyl substituent at the β-carbon. Its molecular formula is C₁₂H₁₀N₂O₅, with a molecular weight of 262.22 g/mol . This compound is characterized by its conjugated system, which includes a ketone (C=O), ester (COOEt), and nitrophenyl group, contributing to its reactivity in organic synthesis, particularly in cycloadditions and nucleophilic substitutions. The electron-withdrawing nitro group enhances the electrophilicity of the β-carbon, making it a valuable intermediate in the synthesis of heterocycles and functionalized aromatic compounds .

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)10(7-13)11(15)8-3-5-9(6-4-8)14(17)18/h3-6,10H,2H2,1H3

InChI Key

UKBSTFRRKWGHPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-nitrobenzaldehyde in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as metal-organic frameworks (MOFs) can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Scientific Research Applications

Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate shares structural similarities with other β-keto esters and cyanoacrylates. Below is a comparative analysis based on substituent effects, synthetic applications, and physicochemical properties:

Structural Analogues

Compound Name Substituents Molecular Formula Key Features/Applications Reference
Ethyl 3-(4-nitrophenyl)-3-oxopropanoate -NO₂ at phenyl, no cyano group C₁₁H₁₁NO₅ Precursor for coumarin synthesis; used in Pechmann reactions .
Ethyl 2-cyano-3-(2-chlorophenyl)-3-oxopropanoate -Cl at phenyl, cyano group C₁₂H₁₀ClNO₃ Enhanced electrophilicity for Michael additions; used in heterocycle synthesis .
Ethyl 2-diazo-3-(4-nitrophenyl)-3-oxopropanoate Diazo group instead of cyano C₁₁H₁₀N₃O₅ Forms ketenes for [3+2] cycloadditions; high yield (90%) in diazo transfer reactions .
Ethyl 3-bromo-2-cyano-3-(4-nitrophenyl)propanoate Bromo and cyano groups C₁₂H₁₀BrN₂O₄ Reactive toward nucleophiles; used in halogenation studies (m.p. 155°C) .

Physicochemical Properties

  • This compound: Exhibits strong IR absorption at 2209 cm⁻¹ (C≡N) and 1705 cm⁻¹ (ester C=O) .
  • Ethyl 3-(4-aminophenyl)-3-oxopropanoate: Reduced nitro derivative (from ), used as an intermediate for bioactive molecules; synthesized via Fe-mediated reduction .
  • Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: Fluorine substituent increases metabolic stability; used in medicinal chemistry (similar applications noted in ) .

Research Findings and Key Insights

  • Synthetic Yields: Cyano-substituted derivatives generally exhibit higher yields (e.g., 71–90% in and ) compared to non-cyano analogues (45–72% in ) due to stabilized transition states .
  • Thermal Stability: Melting points vary significantly; the quinolinyl-substituted analogue in has a m.p. >300°C, while brominated derivatives melt at 155°C .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structural integrity of ethyl 2-cyano-3-(4-nitrophenyl)-3-oxopropanoate?

  • Methodological Answer :

  • IR Spectroscopy : The carbonyl (C=O) stretching vibrations of the ester and ketone groups appear at ~1700 cm⁻¹ and ~1628 cm⁻¹, respectively. The cyano (C≡N) group exhibits a sharp peak near 2209–2210 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
  • A triplet (δ ~1.08 ppm) and quartet (δ ~3.40 ppm) for the ethyl ester group.
  • Aromatic protons from the 4-nitrophenyl group appear as a multiplet (δ ~7.79 ppm).
  • The quaternary carbon adjacent to the nitrophenyl group resonates at δ ~62.13 ppm (¹³C NMR) .
  • Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak (C₁₂H₁₀N₂O₅) and fragmentation patterns.

Q. How is this compound synthesized, and what are common intermediates?

  • Synthesis Protocol :

  • React ethyl 2-cyano-3-(4-nitrophenyl)-2-oxirancarboxylate with HBr in acetonitrile to yield the target compound (71% yield, m.p. 155°C).
  • Monitor reaction progress via TLC (silica gel, benzene:ethyl acetate = 4:1) .
    • Critical Intermediate : The epoxide intermediate (oxirane) undergoes ring-opening with halides (e.g., Br⁻) to form the final product .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of this compound in catalytic systems?

  • Mechanistic Insights :

  • Under rhodium catalysis, the compound can form ketene intermediates (III), leading to desired products like ethyl 3-((4-nitrophenyl)amino)-3-oxopropanoate. Competing pathways produce undesired side products (e.g., ethyl (4-nitrophenyl)glycinate) via direct carbene coupling .
  • Optimization Strategy : Adjust catalyst loading, solvent polarity, and temperature to favor ketene pathways. Use kinetic studies (e.g., in situ IR) to track intermediate formation .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Case Study : Derivatives like 2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide exhibit antimicrobial activity (MIC = 4–6 μM/mL) but may show variability due to:

  • Steric effects : Bulky substituents on the phenyl ring reduce membrane permeability.
  • Solubility : Poor aqueous solubility (logP >3) limits bioavailability.
    • Resolution : Use molecular docking (e.g., AutoDock Vina) to correlate substituent geometry with target binding (e.g., EGFR kinase) and validate with in vitro assays .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Approach :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., carbonyl carbons) prone to nucleophilic attack.
  • Simulate transition states for reactions with amines/thiols to predict regioselectivity .
    • Validation : Compare computational results with experimental outcomes (e.g., substitution at the 3-oxo group vs. nitrophenyl ring) .

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